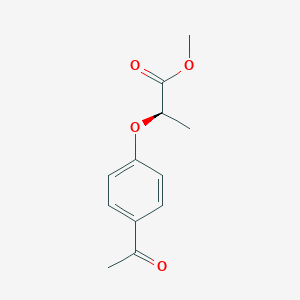

Methyl (R)-2-(4-acetylphenoxy)propionate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl (2R)-2-(4-acetylphenoxy)propanoate |

InChI |

InChI=1S/C12H14O4/c1-8(13)10-4-6-11(7-5-10)16-9(2)12(14)15-3/h4-7,9H,1-3H3/t9-/m1/s1 |

InChI Key |

ZLHNBJDIJJGGQK-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C(=O)OC)OC1=CC=C(C=C1)C(=O)C |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Methyl R 2 4 Acetylphenoxy Propionate

Stereoselective Synthesis Approaches for (R)-Propionate Esters

Obtaining the (R)-configuration at the C-2 position of the propionate (B1217596) ester is the critical stereochemical challenge. Several strategies are employed to achieve high enantiomeric purity.

Asymmetric synthesis creates the desired stereoisomer from an achiral starting material by using a chiral influence. ddugu.ac.in This can be achieved through chiral auxiliaries or catalysts. A chiral auxiliary is an optically active compound that is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. ddugu.ac.inresearchgate.net After the desired stereocenter is created, the auxiliary is removed. For propionate synthesis, chiral oxazolidinones or indene-based thiazolidinethiones can serve as auxiliaries, guiding aldol additions to form the propionate backbone with high diastereoselectivity. researchgate.net

Chiral induction can also be achieved using chiral catalysts, such as metal complexes with chiral ligands. nih.govnih.gov These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For instance, asymmetric hydrogenation or epoxidation reactions catalyzed by chiral transition metal complexes (e.g., those based on rhodium or ruthenium) are powerful methods for establishing stereocenters in precursors to chiral propionates. nih.govnih.gov The efficiency of these methods is often measured by the enantiomeric excess (e.e.), which quantifies the purity of the chiral substance. ddugu.ac.in

| Technique | Chiral Influence | Key Transformation | Typical Stereoselectivity |

|---|---|---|---|

| Chiral Auxiliary | Evans' Oxazolidinones | Asymmetric Aldol Addition | >95% d.e. (diastereomeric excess) |

| Chiral Auxiliary | Indene-based Thiazolidinethione | Propionate Aldol Addition | Excellent d.e. researchgate.net |

| Asymmetric Catalysis | Chiral Boronates | Enantioselective Aldol Reaction | High e.e. (enantiomeric excess) msu.edu |

| Asymmetric Catalysis | DuPHOS-Rh Catalyst | Asymmetric Hydrogenation | >95% e.e. nih.gov |

Kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers). It relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution has become a prominent method due to the high stereoselectivity of enzymes, particularly lipases. mdpi.comresearchgate.net

In the context of propionate esters, a racemic mixture of the ester can be subjected to hydrolysis catalyzed by a lipase. The enzyme will selectively hydrolyze one enantiomer (e.g., the (S)-ester) at a much faster rate than the other, leaving the unreacted (R)-ester in high enantiomeric purity. researchgate.net Alternatively, a racemic propionic acid can undergo lipase-catalyzed esterification, where the enzyme selectively converts one enantiomer to the ester, allowing for separation. The choice of enzyme (e.g., from Candida antarctica or Candida rugosa), solvent, and acylating agent are critical for optimizing the resolution's efficiency, which is often expressed by the enantioselectivity value (E-value). mdpi.com

| Enzyme Source | Reaction Type | Acylating Agent/Medium | Outcome |

|---|---|---|---|

| Lipase from Candida antarctica (CALB) | Enantioselective Esterification | Methanol | High enantiomeric excess (eep = 89.6%) researchgate.net |

| Lipase from Candida rugosa | Kinetic Resolution | Isopropenyl acetate in Toluene | High enantioselectivity (E-value = 67.5) mdpi.com |

| Bio-imprinted Lipase | Solvent-free Esterification | Isoamyl alcohol | Enhanced reaction rates and yield researchgate.net |

The "chiral pool" synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. ddugu.ac.inenamine.netbuchler-gmbh.com For the synthesis of Methyl (R)-2-(4-acetylphenoxy)propionate, a logical precursor from the chiral pool is (S)-lactic acid or its ester, methyl (S)-lactate.

The synthesis begins by converting the hydroxyl group of the (S)-configured starting material into a good leaving group (e.g., a tosylate, mesylate, or halide). This activated precursor can then react with a phenoxide nucleophile. This reaction, typically proceeding via an Sₙ2 mechanism, results in an inversion of stereochemistry at the chiral center. Therefore, starting with an (S)-configured chiral building block yields the desired (R)-configured product. libretexts.org This approach is efficient as the stereochemistry is sourced directly from an inexpensive, natural compound, avoiding the need for resolution or complex asymmetric catalysis. enamine.net For example, (S)-(-)-2-methyl chloropropionate can be used as a chiral precursor. google.com

Phenoxypropionate Esterification and Etherification Reactions

The formation of the final molecule involves creating the ether and ester functionalities. These steps can be performed in different orders, but typically involve nucleophilic substitution to form the aryloxy bond and esterification.

The formation of the aryloxypropionate ether linkage is commonly achieved through a Williamson ether synthesis. This reaction involves a nucleophilic substitution where a phenoxide ion acts as the nucleophile, attacking an electrophilic carbon atom. ucsb.edu In the synthesis of this compound, the potassium salt of 4-hydroxyacetophenone can be reacted with a methyl propionate derivative that has a leaving group (e.g., bromine, chlorine, or tosylate) at the C-2 position. prepchem.com

This reaction proceeds via an Sₙ2 (Substitution, Nucleophilic, bimolecular) mechanism. libretexts.orgchemguide.co.uk The Sₙ2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group ("backside attack"). libretexts.org This backside attack leads to a predictable and complete inversion of the stereochemical configuration at the chiral center. libretexts.orgchemguide.co.uk Therefore, to obtain the (R)-product, the starting propionate ester must have the (S)-configuration.

The rate of an Sₙ2 reaction is dependent on the concentration of both the nucleophile and the electrophile. libretexts.org Primary and secondary alkyl halides are good substrates for this reaction, while tertiary halides are too sterically hindered. chemguide.co.uk

A key precursor for the target molecule is Methyl (R)-2-(4-hydroxyphenoxy)propionate. This intermediate can be synthesized through two primary condensation pathways.

Etherification via Nucleophilic Substitution : This pathway involves the condensation of hydroquinone with a chiral halogenated methyl propionate, such as (S)-(-)-2-methyl chloropropionate. google.com In this one-step method, the reaction is carried out in a polar aprotic solvent with an alkaline reagent to deprotonate one of the hydroxyl groups of hydroquinone, forming the nucleophile. google.com This phenoxide then attacks the chiral propionate via the Sₙ2 mechanism described previously, resulting in the (R)-configured product with inversion of stereochemistry. google.com

Fischer Esterification : An alternative route involves the esterification of (R)-2-(4-hydroxyphenoxy)propionic acid. The Fischer esterification is a condensation reaction between a carboxylic acid and an alcohol (in this case, methanol) in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). google.commasterorganicchemistry.comyoutube.com The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the ester product, methanol is often used in large excess as the solvent. masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com This is followed by the elimination of a water molecule to form the ester. youtube.com This method preserves the stereochemistry at the chiral center. google.com

Derivatization Strategies for Structural Modification and Functionalization

The chemical structure of this compound features several reactive sites that allow for a variety of structural modifications. Key among these are the ester moiety, the acetyl group, and the aromatic ring. Derivatization strategies targeting these functional groups are crucial for developing analogs with modified physicochemical properties and for creating intermediates for further synthesis. The following sections detail common derivatization pathways for this compound and its close structural relatives.

Acetylation of Phenolic Hydroxyl Groups

While this compound itself does not possess a free phenolic hydroxyl group, its important precursor, Methyl (R)-2-(4-hydroxyphenoxy)propionate, does. The acetylation of this hydroxyl group is a common strategy to protect the phenol or to modify the compound's biological activity and solubility. This transformation introduces an acetoxy group onto the phenyl ring.

The reaction is typically achieved by treating the phenolic precursor with an acetylating agent such as acetic anhydride or acetyl chloride. The process is often catalyzed by a base (like pyridine or triethylamine) or a strong acid. The base neutralizes the acidic byproduct (acetic acid or hydrochloric acid), driving the reaction to completion. This derivatization results in the formation of Methyl (R)-2-(4-acetoxyphenoxy)propionate. The reverse reaction, the hydrolysis of the acetoxy group back to a hydroxyl group, can be accomplished by refluxing in ethanol with a few drops of concentrated hydrochloric acid prepchem.com.

Table 1: General Reaction for Acetylation of a Phenolic Precursor

| Starting Material | Reagent | Catalyst (Example) | Product |

| Methyl (R)-2-(4-hydroxyphenoxy)propionate | Acetic Anhydride | Pyridine | Methyl (R)-2-(4-acetoxyphenoxy)propionate |

Hydrolysis of Ester Moieties to Carboxylic Acids

A fundamental derivatization of this compound is the hydrolysis of its methyl ester group to yield the corresponding carboxylic acid, (R)-2-(4-acetylphenoxy)propanoic acid. This transformation is significant as the resulting carboxylic acid serves as a versatile intermediate for the synthesis of other derivatives, including amides and different esters.

The hydrolysis is typically carried out under basic conditions. A common laboratory method involves refluxing the methyl ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) prepchem.com. The reaction proceeds overnight to ensure complete conversion. Following the reaction, the mixture is typically washed with an organic solvent to remove any unreacted starting material. The aqueous phase is then acidified with a strong acid, like concentrated hydrochloric acid (HCl), to a pH of 1. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate, which can then be extracted using an organic solvent like ethyl acetate prepchem.com. This process has been shown to be highly efficient, with yields reported to be around 92% prepchem.com.

Table 2: Research Findings on the Hydrolysis of Methyl 2-(4-acetylphenoxy)propanoate

| Parameter | Details | Reference |

| Starting Material | Methyl 2-(4-acetylphenoxy)propanoate | prepchem.com |

| Reagent | 2N Sodium Hydroxide (NaOH) | prepchem.com |

| Reaction Condition | Refluxed overnight | prepchem.com |

| Work-up Procedure | Acidification with concentrated HCl to pH=1, followed by extraction with ethyl acetate | prepchem.com |

| Product | 2-(4-acetylphenoxy)propanoic acid | prepchem.com |

| Yield | 92% | prepchem.com |

Formation of Related Amide and Ester Analogs

The carboxylic acid derivative, (R)-2-(4-acetylphenoxy)propanoic acid, obtained from the hydrolysis of the methyl ester, is a key starting point for synthesizing a wide range of amide and other ester analogs. These modifications can significantly alter the compound's properties and are standard procedures in medicinal and agricultural chemistry.

Ester Analogs: New ester analogs can be formed through Fischer esterification. This acid-catalyzed reaction involves refluxing the (R)-2-(4-acetylphenoxy)propanoic acid with a different alcohol (e.g., ethanol, propanol) in the presence of a catalytic amount of a strong acid like sulfuric acid. This process is an equilibrium reaction where the removal of water drives the formation of the new ester. This method is used to prepare a variety of alkyl 2-(4-hydroxyphenoxy)propionates google.com.

Amide Analogs: The synthesis of amide analogs from the carboxylic acid requires activation of the carboxyl group. A common method involves converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid with an amine, avoiding the need to isolate the acyl chloride intermediate.

Table 3: General Pathways for Amide and Ester Analog Synthesis

| Desired Analog | Intermediate | Reagents | General Product Structure |

| Ester | (R)-2-(4-acetylphenoxy)propanoic acid | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | (R)-Alkyl 2-(4-acetylphenoxy)propanoate |

| Amide | (R)-2-(4-acetylphenoxy)propanoic acid | 1. SOCl₂ or (COCl)₂2. Amine (R'R''NH) | (R)-N-Alkyl-2-(4-acetylphenoxy)propanamide |

| Amide | (R)-2-(4-acetylphenoxy)propanoic acid | Amine (R'R''NH), Coupling Agent (e.g., EDC) | (R)-N-Alkyl-2-(4-acetylphenoxy)propanamide |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl R 2 4 Acetylphenoxy Propionate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a series of one- and two-dimensional experiments, it is possible to assign every proton and carbon atom in the structure of Methyl (R)-2-(4-acetylphenoxy)propionate.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, one would expect to see five distinct signals corresponding to the different sets of non-equivalent protons.

Aromatic Region: The 1,4-disubstituted (para) aromatic ring gives rise to two signals, both of which would appear as doublets due to coupling with their ortho neighbors. The protons adjacent to the electron-withdrawing acetyl group are expected to be deshielded and appear further downfield compared to the protons adjacent to the electron-donating ether oxygen.

Aliphatic Region: The chiral center at the C2 position of the propionate (B1217596) moiety influences the signals in this region. The single proton on this carbon (-O-CH-) is adjacent to both an oxygen atom and a carbonyl group, causing it to be significantly deshielded and appear as a quartet due to coupling with the three protons of the neighboring methyl group. In turn, the protons of this methyl group (-CH-CH₃) appear as a doublet, coupled to the single methine proton.

Singlets: The spectrum would be completed by two sharp singlets. One corresponds to the three protons of the ester methyl group (-O-CH₃), and the other, typically the most downfield of the aliphatic signals, corresponds to the three protons of the acetyl methyl group (-CO-CH₃).

Diastereotopic Proton Analysis: The prompt requests an analysis of diastereotopic protons. In the specific structure of this compound, there are no methylene (CH₂) groups adjacent to the chiral center. Therefore, no diastereotopic protons are present in this molecule. Diastereotopicity would arise, for example, if the propionate were replaced with a butyrate, where the CH₂ group adjacent to the chiral center would contain two inequivalent, diastereotopic protons.

The interpretation of coupling constants (J-values) is critical for confirming connectivity. The ortho-coupling constant for the aromatic protons is typically in the range of 8-9 Hz. The coupling between the methine proton and the adjacent methyl protons would be around 7 Hz, a characteristic value for vicinal coupling in such an aliphatic system.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (Ha) | 7.95 | Doublet (d) | ~8.8 | 2H |

| Aromatic (Hb) | 6.95 | Doublet (d) | ~8.8 | 2H |

| Methine (-O-CH-) | 4.80 | Quartet (q) | ~7.0 | 1H |

| Acetyl Methyl (-COCH₃) | 2.58 | Singlet (s) | - | 3H |

| Ester Methyl (-OCH₃) | 3.75 | Singlet (s) | - | 3H |

The ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in unique chemical environments.

Carbonyl Carbons: Two signals in the most downfield region of the spectrum correspond to the carbonyl carbons. The ketone carbonyl (-COCH₃) is typically found around 196-198 ppm, while the ester carbonyl (-COOCH₃) appears slightly upfield, around 172-174 ppm.

Aromatic Carbons: The para-substituted ring will show four signals. Two of these correspond to the quaternary carbons to which the substituents are attached (C-O and C-C=O), and two correspond to the protonated aromatic carbons. The carbon attached to the oxygen (C-O) is highly deshielded, appearing around 162 ppm.

Aliphatic Carbons: The remaining four signals correspond to the aliphatic carbons. The methine carbon of the chiral center (-O-CH-) is deshielded by the adjacent oxygen, appearing around 73 ppm. The three methyl carbons (acetyl, ester, and propionate) would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | ~197.0 |

| Ester Carbonyl (C=O) | ~173.5 |

| Aromatic C-O | ~162.1 |

| Aromatic C-C=O | ~131.0 |

| Aromatic CH (ortho to C=O) | ~130.5 |

| Aromatic CH (ortho to O) | ~114.5 |

| Methine (-O-CH-) | ~73.2 |

| Ester Methyl (-OCH₃) | ~52.5 |

| Acetyl Methyl (-COCH₃) | ~26.5 |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, the most significant cross-peak would be between the methine quartet at ~4.80 ppm and the propionate methyl doublet at ~1.65 ppm, confirming the -CH-CH₃ fragment. A weaker correlation might be seen between the two aromatic doublets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This experiment maps protons to the carbons they are directly attached to (one-bond C-H correlation). It would show cross-peaks connecting each proton signal (except the OH proton if present) to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the larger molecular structure by showing correlations between protons and carbons over two or three bonds. Key expected correlations include:

The protons of the acetyl methyl group (~2.58 ppm) to the ketone carbonyl carbon (~197.0 ppm) and the adjacent aromatic carbon.

The protons of the ester methyl group (~3.75 ppm) to the ester carbonyl carbon (~173.5 ppm).

The methine proton (~4.80 ppm) to the ester carbonyl carbon (~173.5 ppm), the propionate methyl carbon (~18.8 ppm), and the aromatic carbon attached to the ether oxygen (~162.1 ppm). This last correlation is crucial as it connects the propionate side chain to the aromatic ring.

Stereochemistry at the chiral center (R-configuration) is assumed from the synthesis but cannot be determined from these standard NMR experiments alone. Chiral resolving agents or other specialized NMR techniques would be required for its confirmation.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations.

The FTIR spectrum of this compound would be dominated by strong absorptions from its two carbonyl groups and various C-O bonds.

C=O Stretching: Two distinct and strong absorption bands are expected for the carbonyls. The aryl ketone C=O stretch typically appears around 1675-1685 cm⁻¹. The saturated ester C=O stretch appears at a higher frequency, generally in the 1735-1750 cm⁻¹ range. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations would produce weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups would show stronger bands just below 3000 cm⁻¹.

C-O Stretching: Strong, complex bands in the fingerprint region (1300-1000 cm⁻¹) would correspond to the C-O stretching vibrations of the ester and the aryl ether linkages.

Aromatic Region: C=C stretching vibrations within the aromatic ring would cause several bands of variable intensity in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending for the 1,4-disubstituted ring would give a strong band around 830-850 cm⁻¹.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| ~2990-2850 | Medium | C-H Stretch | Aliphatic (CH, CH₃) |

| ~1745 | Strong | C=O Stretch | Ester |

| ~1680 | Strong | C=O Stretch | Aryl Ketone |

| ~1605, ~1510 | Medium | C=C Stretch | Aromatic Ring |

| ~1250, ~1170 | Strong | C-O Stretch | Ester & Aryl Ether |

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy, not a separate type of spectroscopy itself. An ATR-FTIR spectrum of this compound would display the same characteristic absorption bands at nearly identical positions as a traditional transmission FTIR spectrum.

The primary advantage of ATR-FTIR is the ease of sample handling. It requires little to no sample preparation; a small amount of the solid or liquid sample is simply brought into contact with the ATR crystal (often diamond or germanium). This makes the technique extremely rapid and non-destructive, lending itself well to high-throughput analysis where many samples need to be screened quickly, for example, during reaction monitoring or quality control processes. The relative intensities of the peaks may differ slightly from a transmission spectrum, but the positions of the absorption maxima remain consistent for functional group identification.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the mass spectrum is predicted to exhibit a distinct molecular ion peak and a series of fragment ions that are characteristic of its composite functional groups: an aromatic ketone, a phenoxy ether linkage, and a methyl propionate ester.

The molecular weight of this compound (C₁₂H₁₄O₄) is 222.24 g/mol . Therefore, the molecular ion peak [M]⁺• is expected to be observed at an m/z of 222.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving cleavages at the ether linkage, the ester group, and the acetyl group. The major expected fragmentation patterns are outlined below:

α-Cleavage at the Acetyl Group: A primary fragmentation pathway for aromatic ketones is the cleavage of the bond alpha to the carbonyl group. whitman.edu This would result in the loss of a methyl radical (•CH₃, mass 15) to form a stable acylium ion at m/z 207. Further loss of a carbon monoxide (CO, mass 28) molecule from this ion could lead to a fragment at m/z 179.

Cleavage of the Ester Group: Esters typically undergo fragmentation involving the loss of the alkoxy group. whitman.edu For a methyl ester, this would involve the loss of a methoxy radical (•OCH₃, mass 31) or a molecule of methanol (CH₃OH, mass 32) through rearrangement, leading to significant peaks at m/z 191 or m/z 190, respectively.

Ether Bond Cleavage: The C-O bond of the phenoxy ether can cleave, leading to the formation of a 4-acetylphenoxide radical or a corresponding cation. Cleavage of the propionate side chain can also occur.

McLafferty Rearrangement: While less common in aromatic esters, a McLafferty rearrangement could potentially occur if a gamma-hydrogen is available, though the structure of this specific compound makes it less probable. whitman.edu

A summary of the predicted significant fragments for this compound is presented in the interactive table below.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 222 | [C₁₂H₁₄O₄]⁺• (Molecular Ion) | - |

| 207 | [M - CH₃]⁺ | •CH₃ |

| 191 | [M - OCH₃]⁺ | •OCH₃ |

| 179 | [M - CH₃ - CO]⁺ | •CH₃, CO |

| 149 | [C₉H₉O₂]⁺ | •CH(CH₃)COOCH₃ |

| 121 | [HOC₆H₄CO]⁺ | •C(CH₃)COOCH₃ |

| 43 | [CH₃CO]⁺ | •C₉H₉O₃ |

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves two critical functions: the assessment of chemical purity and the identification of potential diastereomers.

Purity Assessment: The gas chromatogram provides a profile of all volatile components in a sample. A pure sample of this compound would ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks would indicate the presence of impurities, such as starting materials, by-products, or degradation products. The mass spectrum corresponding to the main peak can confirm the identity of the target compound, while the mass spectra of minor peaks can be used to identify the impurities.

Diastereomer Identification: Since the molecule contains a chiral center at the propionate moiety, if it were synthesized from or reacted with other chiral compounds, diastereomers could be formed. Diastereomers have different physical properties and can often be separated by chromatography. nih.gov The use of a chiral GC column can even allow for the separation of enantiomers. openochem.orgoup.com In a GC-MS analysis, diastereomers would typically exhibit slightly different retention times. While their mass spectra would be virtually identical due to having the same molecular weight and fragmentation pathways, their separation on the chromatogram allows for their individual identification and quantification. The relative peak areas can be used to determine the diastereomeric ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The structure of this compound contains a significant chromophore, the 4-acetylphenoxy group, which is expected to dominate its UV-Vis spectrum. This chromophore is essentially a substituted acetophenone.

The UV-Vis spectrum of acetophenone typically displays two main absorption bands. studyraid.comphotochemcad.com

A strong absorption band at a shorter wavelength, typically around 240-250 nm, which is attributed to a π→π* transition of the benzene ring conjugated with the carbonyl group. This is often referred to as the E₂ band. studyraid.com

A weaker absorption band at a longer wavelength, around 280-320 nm, which is due to the n→π* transition of the non-bonding electrons of the carbonyl oxygen. masterorganicchemistry.com This is a symmetry-forbidden transition, which accounts for its lower intensity. acs.org

For this compound, the presence of the 2-propoxy substituent on the phenoxy ring is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted acetophenone. This is due to the electron-donating nature of the ether oxygen, which extends the conjugation.

The expected electronic transitions and their approximate absorption maxima (λmax) for this compound are summarized in the following interactive table.

| Electronic Transition | Chromophore | Expected λmax (nm) | Relative Intensity |

| π→π | Benzene ring and Acetyl group | ~250 - 260 | High |

| n→π | Carbonyl group | ~290 - 330 | Low |

The solvent used for the analysis can influence the position of these absorption bands. Polar solvents can cause a blue shift (hypsochromic shift) in the n→π* transition and a red shift (bathochromic shift) in the π→π* transition. studyraid.com

Computational Chemistry and Molecular Modeling of Methyl R 2 4 Acetylphenoxy Propionate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of Methyl (R)-2-(4-acetylphenoxy)propionate. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) has been employed to investigate the electronic properties of this compound. DFT methods are powerful tools for studying the relationship between a molecule's electron density and its reactivity. chemicalbook.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting tendency.

The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity. For phenoxypropionate derivatives, these calculations help in predicting sites susceptible to electrophilic and nucleophilic attack. For instance, the molecular electrostatic potential (MEP) map, another product of DFT calculations, visually represents the charge distribution and identifies electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions. researchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value not available in search results) | Electron-donating ability |

| LUMO Energy | (Value not available in search results) | Electron-accepting ability |

| HOMO-LUMO Gap | (Value not available in search results) | Chemical reactivity and stability |

Conformational analysis is crucial for understanding the three-dimensional structure of this compound and its flexibility. The molecule possesses several rotatable bonds, leading to various possible conformations. Energy minimization calculations, often performed using DFT or other quantum mechanical methods, are used to identify the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers.

The identification of the lowest energy conformer is essential as it represents the most populated state of the molecule and is often the biologically active form. The relative energies of different conformers determine the molecule's flexibility and how it might adapt its shape upon interacting with other molecules, such as biological receptors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the compound, revealing its behavior and stability over time and its interactions with other molecules.

MD simulations of this compound would involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms over time to model its movements. This allows for the analysis of its structural stability, flexibility, and conformational changes. Key metrics from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

When studying the interaction of this compound with a protein target, MD simulations are invaluable. nih.gov These simulations can model the trajectory of the ligand as it binds to and interacts with the protein's active site. This provides a detailed view of the binding process, the stability of the ligand-protein complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the binding. nih.gov Analyzing these trajectories helps in understanding the mechanism of action and can guide the design of more potent analogs. nih.gov

Molecular Docking for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is essential for identifying potential biological targets for this compound and understanding its binding mode.

Docking algorithms place the ligand in various orientations and conformations within the protein's binding site and use a scoring function to estimate the binding affinity for each pose. The pose with the best score is predicted as the most likely binding mode. This information is critical for structure-based drug design, as it reveals key interactions that can be optimized to improve binding affinity and selectivity. nih.gov For propanoic acid derivatives, docking studies have been used to predict interactions with enzymes like cyclooxygenases (COX). nih.gov

Table 2: Key Interactions Identified from Molecular Docking

| Interaction Type | Potential Interacting Residues |

|---|---|

| Hydrogen Bonding | (Specific residues not available) |

| Hydrophobic Interactions | (Specific residues not available) |

Note: As no specific docking studies for this compound were found, this table illustrates the types of data typically generated.

In Silico Prediction of Molecular Interactions and Stereochemical Effects

Computational chemistry and molecular modeling serve as powerful tools to predict and analyze the molecular interactions and stereochemical effects of chiral compounds like this compound. While specific in silico studies exclusively targeting this molecule are not extensively available in public literature, a robust understanding of its probable behavior can be extrapolated from computational analyses of structurally related phenoxypropionate and arylpropionate derivatives. These studies provide a framework for predicting how this compound might interact with biological targets and how its specific stereochemistry influences these interactions.

Molecular docking simulations of analogous compounds, such as chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives, have been employed to investigate their binding modes within protein active sites. nih.gov These types of analyses for this compound would likely reveal a combination of hydrophobic and polar interactions. The 4-acetylphenoxy group is a key determinant of these interactions. The phenyl ring can engage in π-π stacking and hydrophobic interactions with nonpolar amino acid residues. The acetyl group, with its carbonyl moiety, introduces a site for potential hydrogen bonding with suitable donor groups in a receptor's binding pocket.

The ester group of the methyl propionate (B1217596) moiety also contributes to the interaction profile. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, while the methyl group can participate in hydrophobic interactions. The ether linkage between the phenoxy and propionate groups provides conformational flexibility, allowing the molecule to adopt a favorable orientation within a binding site.

Stereochemistry plays a crucial role in the biological activity of chiral molecules. For this compound, the (R)-configuration at the chiral center of the propionate moiety is expected to be a critical factor in its molecular recognition. Computational studies on similar chiral molecules consistently demonstrate that enantiomers can exhibit significantly different binding affinities and orientations within a receptor. This is because the three-dimensional arrangement of substituents around the chiral carbon dictates the precise spatial positioning of the functional groups that interact with the target.

For instance, in a hypothetical binding scenario, the (R)-enantiomer might position the methyl group in a small hydrophobic pocket while allowing the acetylphenoxy group to form optimal interactions with another region of the binding site. The (S)-enantiomer, in contrast, might experience steric hindrance or be unable to achieve the same favorable interactions due to its different spatial arrangement.

Quantitative Structure-Activity Relationship (QSAR) studies on related compounds, such as meta-substituted phenyl propanoic acids, further underscore the importance of specific physicochemical properties in determining biological activity. researchgate.net Such models could be used to predict the activity of this compound based on descriptors related to its electronic properties, hydrophobicity, and steric factors.

The following interactive table summarizes the potential molecular interactions that this compound may engage in, based on its structural features and findings from studies on analogous compounds.

| Molecular Moiety | Potential Interaction Type | Interacting Residues in a Biological Target |

| 4-Acetylphenoxy Group | π-π Stacking, Hydrophobic Interactions | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Acetyl Group (Carbonyl) | Hydrogen Bonding (Acceptor) | Hydrogen bond donors (e.g., Serine, Threonine, Asparagine, Glutamine) |

| Methyl Propionate (Ester Carbonyl) | Hydrogen Bonding (Acceptor) | Hydrogen bond donors (e.g., Serine, Threonine, Asparagine, Glutamine) |

| Methyl Propionate (Methyl Group) | Hydrophobic Interactions | Aliphatic residues (e.g., Alanine, Valine, Leucine, Isoleucine) |

| Ether Linkage | Conformational Flexibility | - |

A second interactive table illustrates the predicted differences in binding affinity that might be observed between the (R) and (S) enantiomers of a phenoxypropionate derivative, based on general principles of stereoselectivity.

| Enantiomer | Predicted Binding Affinity (Hypothetical) | Rationale |

| (R)-enantiomer | Higher | Optimal fit in the chiral binding site, leading to more favorable energetic interactions. |

| (S)-enantiomer | Lower | Steric clashes or suboptimal orientation of key interacting groups within the binding site. |

Investigation of Biochemical Interactions and Pathways Involving Propionate Esters

Enzymatic Interaction Studies

Enzymes, particularly esterases, play a pivotal role in the metabolism and activity of propionate (B1217596) esters. Understanding these interactions is fundamental to elucidating their biological effects.

Esterases are a diverse group of hydrolases that catalyze the cleavage of ester bonds, a key reaction in the metabolism of compounds like Methyl (R)-2-(4-acetylphenoxy)propionate. The catalytic mechanism of these enzymes is analogous to that of serine proteases, involving a catalytic triad of serine, histidine, and an acidic residue (e.g., aspartate or glutamate). The process begins with a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the ester. This reaction is facilitated by the histidine residue, which, stabilized by the acidic residue, increases the nucleophilicity of the serine.

The substrate recognition by esterases is influenced by the chemical structure of the ester. Generally, esterases show a preference for hydrolyzing water-soluble esters or those with short-chain fatty acids. The stereochemistry of the substrate is also a critical determinant of enzyme activity. For instance, some esterases exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer over the other. This stereoselective hydrolysis is a well-established strategy for resolving racemic mixtures of 2-phenoxypropionyl esters. The nature of the substituent on the aromatic ring and the alcohol moiety of the ester can significantly affect the rate and selectivity of hydrolysis.

Propionate derivatives have been investigated for their potential to inhibit various enzymes. The inhibitory activity is often dependent on the specific structure of the propionate derivative and the target enzyme. For example, propionate itself has been shown to inhibit certain metabolic enzymes. The introduction of different functional groups to the propionate scaffold can lead to derivatives with potent and selective inhibitory effects on enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways.

The mechanism of inhibition can vary, ranging from competitive inhibition, where the derivative competes with the natural substrate for the enzyme's active site, to non-competitive or uncompetitive inhibition. The design of effective enzyme inhibitors often relies on understanding the three-dimensional structure of the enzyme's active site and the key interactions that govern substrate binding. For phenoxypropionate derivatives, the substituents on the phenyl ring and the stereochemistry at the chiral center are critical for determining their inhibitory potential and selectivity.

Ligand-Target Recognition and Binding Analysis

The biological effects of this compound are contingent upon its interaction with specific biological targets, such as receptors or enzymes. Quantitative analysis of these binding events is essential for characterizing the compound's pharmacological profile.

Several biophysical techniques are employed to quantitatively study the interactions between a ligand, such as a propionate ester derivative, and its biological target. These methods provide crucial data on binding affinity, kinetics, and thermodynamics.

| Methodology | Principle | Key Parameters Determined |

| Radioligand Binding Assays | Utilizes a radioactively labeled ligand to quantify its binding to a receptor. The amount of bound radioactivity is measured after separating the bound from the free ligand. | Binding affinity (Kd), receptor density (Bmax), and inhibition constant (Ki) for competing ligands. nih.govnih.govcreative-bioarray.com |

| Surface Plasmon Resonance (SPR) | An optical technique that detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target molecule immobilized on the chip. | Association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (Kd). nih.govspringernature.comportlandpress.comnih.govaffiniteinstruments.comlabome.com |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand binds to its target. It is a direct, label-free method that provides a complete thermodynamic profile of the interaction. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.govnih.govreactionbiology.comeuropeanpharmaceuticalreview.comtainstruments.com |

These techniques are complementary and are often used in conjunction to provide a comprehensive understanding of ligand-receptor interactions.

The affinity and specificity of a ligand for its protein target are governed by a variety of non-covalent interactions, including hydrogen bonds and hydrophobic interactions.

Methyl Groups: The methyl group, while seemingly simple, can have a profound impact on ligand-protein interactions. nih.govresearchgate.netresearchgate.netnih.govwisdomlib.org Its primary contribution is through hydrophobic interactions, where the nonpolar methyl group is favorably partitioned into a nonpolar pocket of the protein, displacing water molecules and leading to an entropically favorable increase in binding affinity. This is often referred to as the "hydrophobic effect." Furthermore, the strategic placement of a methyl group can induce conformational changes in the ligand or the protein that optimize other binding interactions. The methyl group in this compound can contribute to its binding affinity by fitting into a hydrophobic pocket of its target protein.

Structure-Activity Relationship (SAR) Elucidation for Phenoxypropionate Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For phenoxypropionate derivatives, SAR studies have been instrumental in the development of herbicides and other biologically active molecules. researchgate.netmdpi.comnih.govresearchgate.netmdpi.commdpi.com

The general scaffold of a phenoxypropionate derivative offers several points for chemical modification, each of which can impact its interaction with a biological target.

| Structural Feature | Influence on Activity |

| Substituents on the Phenyl Ring | The nature, position, and number of substituents on the phenyl ring can significantly alter the electronic and steric properties of the molecule. For example, the presence of electron-withdrawing groups can affect the pKa of the corresponding carboxylic acid (after hydrolysis) and influence its interaction with the target. The 4-acetyl group in this compound is a key feature that will influence its electronic properties and potential interactions. |

| Stereochemistry at the Chiral Center | The (R)-configuration at the chiral carbon of the propionate moiety is often crucial for biological activity. Many biological targets are chiral and will exhibit stereospecific binding, with one enantiomer being significantly more active than the other. |

| Ester Group | The nature of the alcohol component of the ester can influence the compound's solubility, membrane permeability, and rate of hydrolysis by esterases. The methyl ester in the title compound is a relatively simple ester that is likely to be readily hydrolyzed in biological systems. |

By systematically modifying these structural features and assessing the resulting changes in biological activity, researchers can build a comprehensive SAR model. This model can then guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Stereochemical Influence on Molecular Recognition and Activity

Chirality plays a pivotal role in the biological activity of many compounds, including 2-arylpropionic acid derivatives. nih.gov Molecules with an asymmetric center are chiral and can exist as non-superimposable mirror images called enantiomers. nih.gov Biological systems, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with enantiomers. nih.govmdpi.com This stereoselectivity means that the two enantiomers of a chiral compound can exhibit significant differences in their pharmacokinetic and pharmacodynamic properties. nih.gov

The basis for this differentiation lies in the formation of diastereomeric complexes between the chiral receptor and the individual enantiomers, which possess different Gibbs free energies (ΔG), resulting in varied binding affinities and biological responses. nih.gov For propionate esters like this compound, the chiral center at the C2 position of the propionate moiety results in (R) and (S) enantiomers.

In many classes of biologically active propionates, such as phenoxypropionate herbicides, one enantiomer is typically responsible for the desired activity. For example, in the case of mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid), the (R)-enantiomer possesses the herbicidal activity, while the (S)-enantiomer is significantly less active. researchgate.net This difference in activity is often due to the precise spatial arrangement of the substituents around the chiral center, which allows the active (R)-enantiomer to achieve a more optimal fit within the binding site of its target protein. nih.govresearchgate.net The stereoselective degradation of these compounds is also observed, with some microorganisms preferentially metabolizing one enantiomer over the other. researchgate.net

Table 1: Stereoselectivity in Biological Activity of Chiral Phenoxypropionic Acids

| Compound | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Reference |

|---|---|---|---|

| Mecoprop | Herbicidally active | Significantly less active; preferentially biodegraded | researchgate.net |

| 2-Arylpropionic Acids (general) | Often the eutomer (active form) | Often the distomer (less active form) | nih.gov |

| Prothioconazole | Metabolized by strain AJ-1 | Metabolized 2.54-fold faster than (R)-enantiomer by strain AJ-1 | researchgate.net |

Impact of Functional Group Modifications on Binding Profiles

The binding profile of a molecule is determined by the sum of its interactions with a biological target, which is dictated by its functional groups. Structure-activity relationship (SAR) studies investigate how modifications to a chemical structure affect its biological activity. nih.govfrontiersin.org For a compound like this compound, several functional groups are critical for its binding profile.

The Phenyl Ring and its Substituents : The aromatic ring often engages in hydrophobic or π-stacking interactions within the binding pocket. The nature and position of substituents on this ring can drastically alter binding affinity. nih.gov The 4-acetyl group, for instance, provides a key hydrogen bond acceptor site and influences the electronic properties of the ring. Modifying this group or adding other substituents like halogens or alkyl groups can change the molecule's polarity, size, and electronic distribution, thereby altering its fit and interaction strength with the receptor. nih.govmdpi.com

The Propionate Moiety : The carboxylic acid derivative is crucial for activity in many related compounds. The esterification to a methyl group in this compound modifies its physicochemical properties, such as lipophilicity, which can affect its ability to cross cell membranes. The length of the ester's alkyl chain can influence stability and pharmacokinetics. nih.gov

The Ether Linkage : The phenoxy ether linkage provides a specific spatial orientation between the aromatic ring and the propionate side chain, which is often critical for aligning the key interacting groups correctly within the binding site.

SAR studies on related compounds demonstrate that even minor modifications can lead to significant changes in potency. For example, in a series of 3-phenylcoumarin derivatives, different substituents on the phenyl rings resulted in inhibitory concentrations (IC50) against monoamine oxidase B ranging from 56 nM to over 1 µM. frontiersin.org Similarly, for prostaglandin F analogues, replacing part of the omega-chain with a substituted benzene ring significantly altered the potency and receptor profile. nih.gov

Table 2: Illustrative Structure-Activity Relationships in Bioactive Molecules

| Scaffold | Modification | Impact on Activity/Binding | Reference |

|---|---|---|---|

| Brussonol Derivatives | Removal of isopropyl group at R³ | Abrogated antiplasmodial activity | mdpi.com |

| Brussonol Derivatives | Substitution of hydroxyl at R¹/R² with methoxy | 3-fold enhancement of inhibitory activity | mdpi.com |

| Prostaglandin F Analogues | Replacement of part of the omega-chain with a 17-phenyl group | Changed potency and receptor profile, yielding a higher therapeutic index | nih.gov |

| Synthetic Cathinones | Substitution of N-methyl with N-ethyl group | Increased potency at inhibiting dopamine transporter (DAT) by 2- to 4-fold | frontiersin.org |

Metabolic Pathways of Propionate Derivatives in Biological Systems

Once in a biological system, propionate derivatives are subject to a range of metabolic processes that catabolize the molecule and facilitate its excretion. These pathways vary significantly across different life forms.

Comparative Aspects of Propionate Catabolism

Propionate is a key intermediate in cellular metabolism, arising from the breakdown of odd-chain fatty acids, cholesterol, and certain amino acids like valine and isoleucine. nih.govmdpi.com The pathways for its catabolism differ notably between organisms. nih.gov

Vertebrates : In vertebrates, the primary pathway for propionate catabolism begins with its activation to propionyl-CoA. nih.gov This is followed by a series of enzymatic reactions:

Carboxylation : Propionyl-CoA carboxylase, a biotin-dependent enzyme, converts propionyl-CoA to D-methylmalonyl-CoA. oup.com

Isomerization : Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.

Rearrangement : Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, converts L-methylmalonyl-CoA to succinyl-CoA. nih.gov This succinyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov Genetic defects in these enzymes lead to serious metabolic disorders like propionic acidemia (PA) and methylmalonic acidemia (MMA). mdpi.comoup.com

Insects and Other Invertebrates : Many insects and some invertebrates lack detectable levels of vitamin B12 and therefore use an alternative pathway. nih.gov In these organisms, propionate is typically converted to 3-hydroxypropionate and subsequently metabolized to acetate. nih.gov

Bacteria : Bacteria exhibit a variety of pathways for propionate metabolism. asm.org A common route is the methylcitrate cycle, which converts propionate into pyruvate. asm.orgresearchgate.net Other pathways, such as the acrylate pathway, are also utilized by certain bacterial species like Clostridium. researchgate.netnih.gov

Table 3: Comparison of Propionate Catabolism Pathways

| Organism Group | Primary Pathway | Key Intermediate(s) | Final Product (Enters Central Metabolism) | Key Cofactor(s) | Reference |

|---|---|---|---|---|---|

| Vertebrates | Methylmalonyl-CoA Pathway | Propionyl-CoA, Methylmalonyl-CoA | Succinyl-CoA | Biotin, Vitamin B12 | nih.govoup.com |

| Insects | 3-Hydroxypropionate Pathway | 3-Hydroxypropionate | Acetate | N/A (Vitamin B12 independent) | nih.gov |

| Bacteria (e.g., Pseudomonas) | Methylcitrate Cycle | 2-Methylcitrate | Pyruvate | - | asm.orgresearchgate.net |

| Bacteria (e.g., Clostridium) | Acrylate Pathway | Lactoyl-CoA, Acryloyl-CoA | Propionyl-CoA | - | researchgate.netnih.gov |

Biotransformation and Metabolite Identification of Related Esters

This compound, as an ester derivative, undergoes extensive biotransformation. These metabolic reactions, often categorized into Phase I and Phase II, are designed to increase the polarity of the compound to facilitate its elimination.

Phase I Metabolism: This phase involves the introduction or unmasking of functional groups.

Ester Hydrolysis : The most immediate and significant metabolic reaction for an ester prodrug is hydrolysis. nih.gov Esterase enzymes, which are abundant in the blood, liver, and other tissues, rapidly cleave the ester bond. nih.govmdpi.com In this case, this compound would be hydrolyzed to (R)-2-(4-acetylphenoxy)propionic acid and methanol. scielo.br This resulting carboxylic acid is often the primary biologically active molecule.

Oxidation : The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, are the primary catalysts for oxidative metabolism. mdpi.comnih.gov The aromatic ring of the resulting propionic acid metabolite is susceptible to hydroxylation at various positions. The methyl group of the acetyl substituent could also be hydroxylated. These oxidative reactions are a major pathway for the biotransformation of a wide range of xenobiotics. nih.gov

Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous polar molecules.

Conjugation : The carboxylic acid group formed from hydrolysis, or a hydroxyl group introduced during oxidation, can be conjugated with glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (via sulfotransferases). nih.govresearchgate.net These conjugation reactions significantly increase the water solubility of the metabolite, preparing it for excretion via urine or bile.

Table 4: Predicted Biotransformation of this compound

| Metabolic Phase | Reaction Type | Enzyme(s) Involved | Potential Metabolite(s) | Reference |

|---|---|---|---|---|

| Phase I | Ester Hydrolysis | Esterases (in blood, liver) | (R)-2-(4-acetylphenoxy)propionic acid + Methanol | nih.govnih.gov |

| Phase I | Aromatic Hydroxylation | Cytochrome P450 (CYP) enzymes | Hydroxylated (R)-2-(4-acetylphenoxy)propionic acid | mdpi.comnih.gov |

| Phase I | Alkyl Hydroxylation | Cytochrome P450 (CYP) enzymes | (R)-2-(4-(1-hydroxyacetyl)phenoxy)propionic acid | mdpi.comnih.gov |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate of the acid or its hydroxylated metabolites | nih.govresearchgate.net |

| Phase II | Sulfation | Sulfotransferases (SULTs) | Sulfate conjugate of hydroxylated metabolites | researchgate.net |

Analytical Method Development and Derivatization Chemistry for Methyl R 2 4 Acetylphenoxy Propionate

Development of Robust Spectroscopic and Chromatographic Methods

The development of analytical methods for Methyl (R)-2-(4-acetylphenoxy)propionate primarily revolves around High-Performance Liquid Chromatography (HPLC) due to its versatility and wide applicability. phenomenex.com Reversed-phase (RP) HPLC is a common approach for the separation and quantification of propanoic acid derivatives. pensoft.netnih.gov Method development involves a systematic optimization of chromatographic conditions to achieve adequate resolution, peak shape, and analysis time.

Key considerations in chromatographic method development include:

Stationary Phase Selection: C18 (octadecylsilane) columns are frequently chosen for their hydrophobic characteristics, which are well-suited for retaining moderately polar compounds like this compound. pensoft.net Columns with low silanol activity, such as Newcrom R1, can also be employed to improve peak symmetry. sielc.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component. sielc.comjetir.org The ratio is optimized to control the retention time of the analyte. The addition of an acid modifier, like phosphoric acid or formic acid, to the mobile phase can help to suppress the ionization of any residual carboxylic acid impurities and improve peak shape. sielc.com

Detection: A UV/VIS detector is commonly used, with the detection wavelength set to an absorbance maximum of the analyte (e.g., around 225 nm) to ensure high sensitivity. pensoft.net For more complex matrices or lower detection limits, Liquid Chromatography with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity. nih.govjocpr.com

Table 1: Typical Starting Conditions for RP-HPLC Method Development

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) pensoft.netresearchgate.net |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) pensoft.netresearchgate.net |

| Flow Rate | 1.0 mL/min pensoft.netsielc.com |

| Detection Wavelength | 225 nm pensoft.netresearchgate.net |

| Column Temperature | 30 °C pensoft.netresearchgate.net |

| Injection Volume | 10-20 µL |

Chiral Separation Techniques for Enantiomeric Purity Assessment

Since this compound is a chiral compound, methods to separate and quantify its enantiomers are essential for assessing enantiomeric purity. vt.edu This is critical as different enantiomers can exhibit distinct biological activities. vt.edu High-Performance Liquid Chromatography using Chiral Stationary Phases (CSPs) is the most prevalent technique for this purpose. phenomenex.comnih.gov

The development of a chiral separation method involves screening various CSPs and optimizing the mobile phase to achieve baseline resolution between the (R)- and (S)-enantiomers.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on a silica support, are highly effective for separating a wide range of chiral compounds, including aryloxyphenoxy-propionates. vt.eduresearchgate.net Commercially available columns like Daicel CHIRALPAK® AD (amylose tris(3,5-dimethylphenylcarbamate)) and CHIRALCEL® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are common choices. vt.edubeilstein-journals.org

Mobile Phase Systems: Normal-phase chromatography, using eluents like hexane/2-propanol, is often employed for chiral separations on these types of columns. beilstein-journals.org The ratio of the alcohol modifier is a critical parameter for controlling retention and enantioselectivity. beilstein-journals.org Reversed-phase conditions can also be used with certain CSPs. researchgate.net

Temperature Effects: Column temperature can significantly influence chiral separations. researchgate.net Investigating different temperatures is a key part of method optimization, as it can alter both retention times and the selectivity factor (α), sometimes even reversing the elution order of the enantiomers. nih.gov

Table 2: Chiral HPLC Systems for Separation of Propionic Acid Analogs

| Chiral Stationary Phase | Mobile Phase | Flow Rate | Typical Observation | Reference |

|---|---|---|---|---|

| Daicel CHIRALPAK AD | Hexane / 2-Propanol (7:3, v/v) | 1.0 mL/min | Baseline separation of enantiomers achieved. | beilstein-journals.org |

| Daicel CHIRALCEL OD | Hexane / 2-Propanol (9:1, v/v) | 1.0 mL/min | Effective separation with distinct retention times for (R) and (S) forms. | beilstein-journals.org |

| Permethyl-β-cyclodextrin | Methanol / Water (60:40, v/v) | Not Specified | Good enantioresolution observed under reversed-phase conditions. | researchgate.net |

Advanced Derivatization Techniques for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. greyhoundchrom.com For this compound, derivatization can be employed to enhance detection sensitivity (e.g., for fluorescence or mass spectrometry) or to improve chromatographic behavior, particularly for gas chromatography (GC) analysis. researchgate.net

Common derivatization strategies that could be applied include:

Silylation: This technique replaces active hydrogen atoms (e.g., on a hydroxyl group) with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to increase the volatility and thermal stability of compounds for GC analysis. researchgate.net While the target compound lacks active hydrogens, this method would be applicable to its hydrolyzed acid form or hydroxylated metabolites.

Acylation: Reagents such as trifluoroacetic anhydride (TFAA) can be used to introduce a trifluoroacetyl group. This can improve chromatographic properties and is particularly useful for enhancing detection with an electron capture detector (ECD) in GC. nih.gov

Esterification: For the corresponding carboxylic acid, esterification using reagents like pentafluorobenzyl bromide (PFBBr) introduces a strongly electron-capturing group, significantly increasing sensitivity for GC-ECD analysis. researchgate.net

Oxime Formation: The ketone group in the acetylphenoxy moiety can be derivatized. For instance, reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) forms an oxime derivative that is highly responsive to GC-ECD or GC-MS analysis. researchgate.net

The choice of derivatization reagent depends on the analytical technique being used and the specific goals of the analysis, such as improving volatility or introducing a specific tag for sensitive detection. researchgate.netnih.gov

Table 3: Potential Derivatization Reagents and Their Applications

| Reagent | Abbreviation | Target Functional Group | Purpose |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acid (after hydrolysis) | Increases volatility for GC analysis. researchgate.net |

| Pentafluorobenzyl Bromide | PFBBr | Carboxylic Acid (after hydrolysis) | Improves sensitivity for GC-ECD. researchgate.net |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Ketone (Carbonyl) | Forms stable oxime for GC-ECD/MS detection. researchgate.net |

| Trifluoroacetic Anhydride | TFAA | Amine/Hydroxyl (on metabolites) | Enhances volatility and detection for GC. nih.gov |

Method Validation for Quantitative and Qualitative Analysis in Research Matrices

Once an analytical method is developed, it must undergo validation to ensure it is suitable for its intended purpose. ich.org Method validation is a critical process that demonstrates the reliability, accuracy, and precision of the analytical procedure. researchgate.net For quantitative analysis of this compound in research matrices like biological fluids or environmental samples, validation is performed according to established guidelines. ich.orgnih.gov

Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. jocpr.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the agreement between repeated measurements. researchgate.net These are typically assessed at multiple concentration levels.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extraction spiked sample. researchgate.net

Matrix Effect: The influence of co-eluting substances from the sample matrix on the ionization of the analyte, which can cause ion suppression or enhancement in LC-MS analysis. nih.govnih.gov

Stability: The stability of the analyte in the research matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). researchgate.net

Table 4: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 jetir.org |

| Accuracy (Bias) | Within ±15% of the nominal value (±20% at LOQ). nih.gov |

| Precision (Relative Standard Deviation, RSD) | ≤ 15% (≤ 20% at LOQ). nih.gov |

| Recovery | Consistent, precise, and reproducible. |

| Matrix Effect | IS-normalized matrix factor should have an RSD ≤ 15%. nih.gov |

| Stability | Analyte concentration should be within ±15% of the initial concentration. researchgate.net |

Advanced Research Applications and Future Directions for Methyl R 2 4 Acetylphenoxy Propionate

Role as Chiral Building Blocks in Complex Organic Synthesis

The primary value of Methyl (R)-2-(4-acetylphenoxy)propionate in organic synthesis lies in its nature as a chiral building block. In the synthesis of biologically active molecules, particularly pharmaceuticals and agrochemicals, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical, as different enantiomers or diastereomers of a compound can have vastly different biological activities. The (R)-configuration at the C2 position of the propionate (B1217596) chain is a pre-defined stereocenter that can be carried through a synthetic sequence to impart chirality to the final product.

This compound and its close derivatives, such as Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate, serve as crucial intermediates in the production of complex molecules. chemimpex.com The phenoxypropionate core is a key structural motif in many aryloxyphenoxypropionate herbicides, where the (R)-enantiomer is typically the more active form. In pharmaceutical development, these chiral fragments are incorporated into drug candidates to achieve specific interactions with chiral biological targets like enzymes and receptors. chemimpex.comgoogle.com The synthesis of these building blocks often involves stereoselective methods, such as asymmetric hydrogenation, to ensure high enantiomeric purity. nih.gov

| Application Area | Type of Complex Molecule | Significance of Chirality |

|---|---|---|

| Agrochemicals | Herbicides (e.g., Aryloxyphenoxypropionates) | The (R)-enantiomer is often the herbicidally active isomer, allowing for lower application rates and reduced environmental impact. chemimpex.com |

| Pharmaceuticals | Anti-inflammatory agents, hormonal pathway modulators | Ensures stereospecific binding to target proteins and receptors, maximizing efficacy and potentially reducing off-target effects. chemimpex.com |

| Research Chemicals | Probes for enzyme and metabolic pathway studies | Allows for the precise investigation of stereospecific biological processes. chemimpex.com |

Design and Synthesis of Structurally Related Analogs with Modified Acetylphenoxy Moieties

The acetylphenoxy moiety of this compound is a prime target for chemical modification to create novel analogs with tailored properties. In drug discovery and materials science, the synthesis of structural analogs is a fundamental strategy for optimizing molecular characteristics. By altering the substituents on the aromatic ring or modifying the acetyl group, researchers can fine-tune parameters such as biological activity, solubility, metabolic stability, and reactivity.

For instance, replacing the acetyl group with other functional groups or changing its position on the phenyl ring can alter the electronic properties and steric profile of the molecule. Similarly, introducing different substituents, such as halogens (e.g., bromine or chlorine) or alkyl groups, onto the phenoxy ring can significantly impact the compound's lipophilicity and binding interactions with biological targets. sigmaaldrich.comsigmaaldrich.com These modifications allow for the systematic exploration of structure-activity relationships (SAR), guiding the development of compounds with enhanced performance for a specific application.

| Original Moiety | Example of Modification | Rationale for Modification | Potential Outcome |

|---|---|---|---|

| 4-acetylphenyl | 4-bromophenyl or 4-chlorophenyl | Introduce a halogen to alter electronics and lipophilicity. sigmaaldrich.comsigmaaldrich.com | Modified binding affinity, altered metabolic stability. |

| 4-acetylphenyl | 4-hydroxyphenyl | Provide a site for further conjugation or to increase polarity. chemimpex.com | Enables use as an intermediate for further synthesis (e.g., etherification). google.com |

| Acetyl group (-COCH₃) | Carboxylic acid group (-COOH) | Increase water solubility or provide a reactive handle for amide bond formation. | Improved formulation properties or use as a linker precursor. |

Exploration in Targeted Delivery Systems Based on Structural Motifs (e.g., Linker Design for Antibody-Drug Conjugates)

A highly promising area of research for structural motifs related to this compound is in the field of targeted drug delivery, particularly in the design of linkers for antibody-drug conjugates (ADCs). nih.gov ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic drug specifically to cancer cells by attaching it to a monoclonal antibody that targets a tumor-associated antigen. mdpi.com The linker connecting the antibody and the drug is a critical component that must be stable in systemic circulation but cleavable upon reaching the target cell. researchgate.netaxispharm.com

The acetylphenoxy structural unit is a key component of certain acid-labile linkers. For example, the 4-(4-acetylphenoxy)butanoic acid (AcBut) spacer has been used to create hydrazone linkers. mdpi.comresearchgate.net In this design, the acetyl group serves as an attachment point for an acid-sensitive hydrazone bond, which connects to the cytotoxic payload. This linker is relatively stable at the neutral pH of blood but is designed to be hydrolyzed in the acidic environment of the endosomes and lysosomes within a cancer cell after the ADC is internalized. researchgate.net This cleavage releases the potent drug directly inside the target cell, minimizing systemic toxicity. This technology was notably used in the ADC gemtuzumab ozogamicin (B1678132) (Mylotarg). mdpi.com

| Linker Component | Function | Example Structure |

|---|---|---|

| Antibody Attachment Point | Covalently connects the linker to the monoclonal antibody. | e.g., Maleimide group for reaction with antibody thiols. |

| Spacer | Provides distance and appropriate physicochemical properties. | 4-(4-acetylphenoxy)butanoic acid (AcBut). mdpi.comresearchgate.net |

| Cleavable Unit | Releases the drug under specific conditions (e.g., low pH). | Hydrazone bond formed with the acetyl group. researchgate.net |

| Payload Attachment Point | Connects the linker to the cytotoxic drug. | The hydrazone bond itself. |

Emerging Research Avenues for (R)-Phenoxypropionate Derivatives in Academic Discovery

The (R)-phenoxypropionate scaffold continues to be a fertile ground for academic and industrial research, with several emerging avenues of exploration. The inherent biological activity of this structural class makes it a perpetual candidate for the discovery of new therapeutic agents and agrochemicals. chemimpex.comchemicalbook.com

Current research is focused on several key areas:

Novel Therapeutic Targets: While known for applications in herbicides and as anti-inflammatory precursors, researchers are exploring derivatives of (R)-phenoxypropionate against new biological targets. The modular nature of the scaffold allows for the creation of diverse chemical libraries to screen for activity in areas such as oncology and infectious diseases. The study of related phenoxy-containing structures, like phenoxyacetamide derivatives, as potential anti-cancer agents highlights the broad interest in this chemical space. mdpi.com

Advanced Linker Technologies: Building on the success of the acetylphenoxy motif in acid-labile linkers, research is underway to develop next-generation linkers for ADCs with different release mechanisms. axispharm.com This includes exploring phenoxypropionate derivatives that could be incorporated into enzyme-cleavable or reduction-sensitive linkers, potentially offering better stability and more controlled drug release profiles.

Catalysis and Green Chemistry: The synthesis of enantiomerically pure (R)-phenoxypropionate derivatives remains an important research topic. There is a continuous drive to develop more efficient and environmentally friendly catalytic methods for their production, moving away from classical resolution techniques towards asymmetric catalysis. This ensures a sustainable supply of these valuable chiral building blocks. nih.gov

Materials Science: The incorporation of chiral phenoxypropionate units into polymers and other materials is an emerging field. These chiral motifs can influence the macroscopic properties of materials, potentially leading to applications in chiral chromatography, sensors, and advanced optics.

The versatility and established importance of the (R)-phenoxypropionate core ensure that it will remain a subject of intensive research, leading to new discoveries and applications across multiple scientific disciplines.

Q & A

Q. Critical Parameters :

- Catalyst loading (e.g., 0.5–1.5 mol% Pd) to minimize side reactions.

- Solvent polarity (methanol preferred for solubility and stability).

- Temperature control (exceeding 60°C risks racemization) .

Basic: Which analytical techniques are most effective for characterizing enantiomeric purity and structural integrity?

Answer:

- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase to resolve enantiomers. Detection at 254 nm ensures sensitivity .

- NMR Spectroscopy : H and C NMR (DMSO-d6) to confirm the acetylphenoxy group (δ 2.55 ppm, singlet for methyl) and ester carbonyl (δ 170–172 ppm) .

- Polarimetry : Measure specific rotation ([α] +15° to +18° in methanol) to validate optical purity .

Basic: What are the primary research applications of this compound in agrochemical or pharmaceutical studies?

Answer:

- Herbicide Intermediate : Serves as a chiral building block for aryloxyphenoxypropionate herbicides, targeting acetyl-CoA carboxylase inhibition in weeds .

- Drug Development : Used in synthesizing nonsteroidal anti-inflammatory drug (NSAID) analogs due to its stable ester moiety and bioavailability .